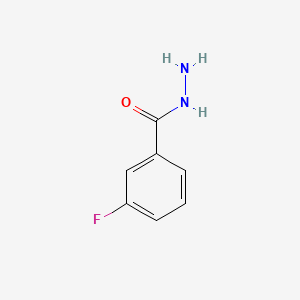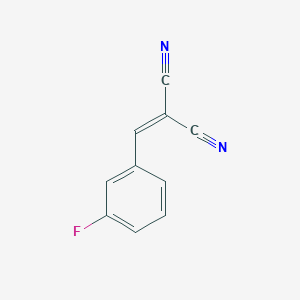
((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile can be achieved from Malononitrile and 3-Fluorobenzaldehyde .Molecular Structure Analysis
The molecular structure of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile consists of a fluorine-substituted phenyl ring linked to two carbonitrile groups.Physical And Chemical Properties Analysis
The molecular formula of ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile is C10H5FN2. It has a molecular weight of 172.16 . The predicted boiling point is 293.4±25.0 C at 760 mmHg, and the predicted flash point is 131.2±23.2 C . The refractive index is predicted to be 1.590 .Applications De Recherche Scientifique
Flame Inhibition : The study by L’espérance, Williams, & Fleming (1999) investigated the effects of fluoromethanes, including compounds similar to ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile, on premixed methane/oxygen flames. Their research revealed insights into how different fluorocarbon compounds impact flame structures (L’espérance, Williams, & Fleming, 1999).
Methane Oxidation : Nizova, Süss-Fink, & Shul’pin (1997) explored the oxidation of methane to methyl hydroperoxide and other oxygenates, a process relevant to compounds structurally similar to ((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile (Nizova, Süss-Fink, & Shul’pin, 1997).
Catalysis and Chemical Synthesis : In a study by Akita et al. (1997), the synthesis and reactivity of labile acetonitrile adducts of diruthenium bis(μ-methylene) species were investigated. This research highlights the role of methylene compounds in advanced chemical synthesis (Akita et al., 1997).
Methane Conversion : The research by Guo et al. (2014) on the nonoxidative conversion of methane to ethylene and aromatics shows the potential application of methylene compounds in energy-efficient methane conversion processes (Guo et al., 2014).
Propriétés
IUPAC Name |
2-[(3-fluorophenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRZOABCXQDAOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327223 |
Source


|
| Record name | NSC637332 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile | |
CAS RN |
2972-71-6 |
Source


|
| Record name | NSC637332 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

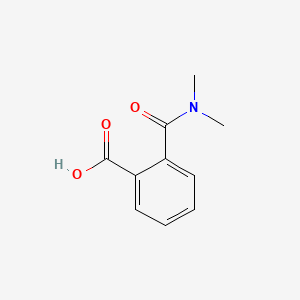
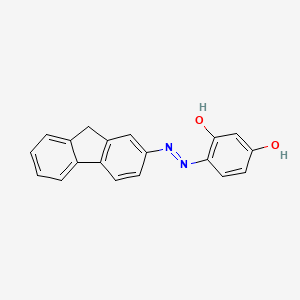
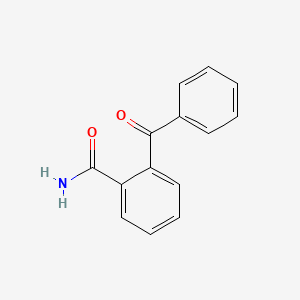
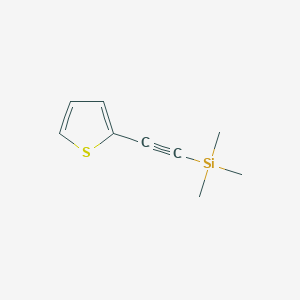
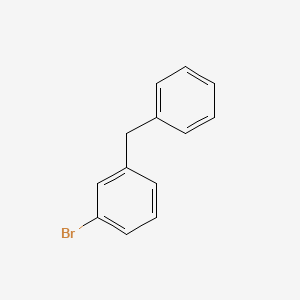
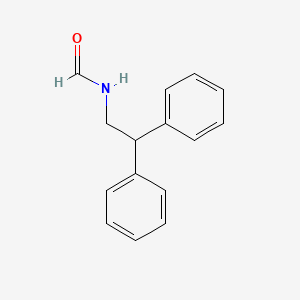
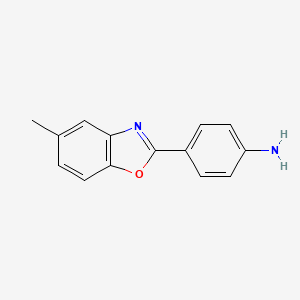
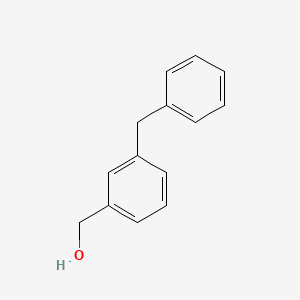
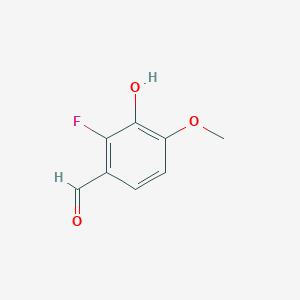
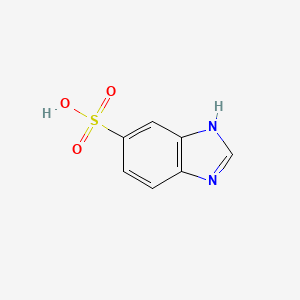
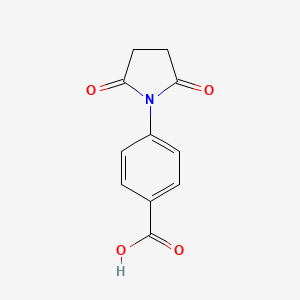
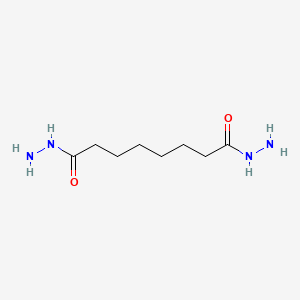
![2,3-Dihydrofuro[2,3-b]quinoline](/img/structure/B1330725.png)
